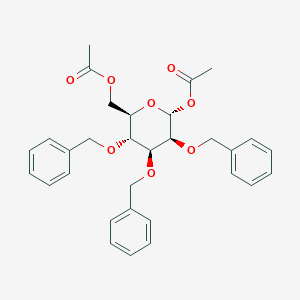

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate

Übersicht

Beschreibung

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C31H34O8 and its molecular weight is 534.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that this compound is a protected mannopyranoside , which suggests that it may be involved in interactions with proteins that recognize mannose residues, such as lectins or certain enzymes.

Mode of Action

As a protected mannopyranoside, it’s likely that it undergoes enzymatic transformations to reveal the mannose residue, which can then interact with its target .

Pharmacokinetics

As a protected mannopyranoside, it’s likely that it’s designed to resist premature degradation and improve bioavailability .

Biologische Aktivität

The compound ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. Its unique structural features and stereochemistry suggest potential applications in medicinal chemistry and organic synthesis. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a tetrahydropyran ring substituted with multiple acetoxy and benzyloxy groups. This configuration enhances its lipophilicity and bioavailability, which are crucial for biological activity. The presence of multiple functional groups suggests a potential for diverse interactions with biological macromolecules.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:

- Enzyme Interaction : The acetoxy groups may participate in hydrogen bonding with enzyme active sites, influencing enzymatic reactions.

- Receptor Modulation : The structural stability provided by the tetrahydropyran ring allows the compound to maintain its integrity when interacting with receptors involved in various signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of pharmacological properties. The following table summarizes potential biological activities associated with this compound based on structural analogs:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that tetrahydropyran derivatives exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could potentially be developed as an anti-inflammatory agent.

- Antimicrobial Activity : Another research project evaluated the antimicrobial properties of similar benzyloxy-substituted compounds against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential use of this compound in treating bacterial infections.

- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that compounds with similar structural features exhibited cytotoxic effects by inducing apoptosis. This raises the possibility that this compound may also possess anticancer properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Properties

Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit antidiabetic effects. Specifically, the compound has been studied for its potential use in developing drugs that target glucose metabolism and insulin sensitivity. Its structural features allow for modifications that can enhance biological activity against diabetes-related pathways .

Anticancer Activity

Studies have shown that certain tetrahydropyran derivatives possess anticancer properties. The ability to modify the benzyloxy groups in ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate may lead to new compounds with improved efficacy against various cancer cell lines .

Synthetic Organic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow chemists to create a variety of derivatives through selective reactions. For instance, the acetoxy and benzyloxy groups can undergo hydrolysis or substitution reactions to yield new compounds for further study .

Chiral Synthesis

The chirality of this compound makes it an important intermediate in the synthesis of other chiral molecules. This is particularly relevant in the pharmaceutical industry where chiral compounds often exhibit different biological activities compared to their enantiomers .

Material Science

Polymerization Studies

The compound's structure allows it to be explored as a monomer in polymer chemistry. Its ability to participate in polymerization reactions could lead to the development of new materials with specific properties suitable for coatings or biomedical applications .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMEQHKHEHBS-YOGXEWEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445586 | |

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-30-1 | |

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.